3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a unique combination of structural elements. The compound includes an adamantane moiety, a trifluoromethoxyphenyl group, and a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides structural rigidity, while the trifluoromethoxyphenyl group enhances its binding affinity. The dihydropyridine ring is crucial for its biological activity, as it can undergo redox reactions that modulate its interaction with molecular targets.
Comparison with Similar Compounds
Similar compounds include:
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Another adamantane derivative with antiviral properties.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Compared to these compounds, 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its trifluoromethoxyphenyl group and dihydropyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO5/c1-34-24(32)21-13-31(15-26-10-16-7-17(11-26)9-18(8-16)12-26)14-22(25(33)35-2)23(21)19-3-5-20(6-4-19)36-27(28,29)30/h3-6,13-14,16-18,23H,7-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUQLHVYXHVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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